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(R)-3-Fluoropyrrolidine

hydrochloride

Cat. No.: B143454 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
(R)-3-Fluoropyrrolidine hydrochloride is a valuable chiral building block in medicinal

chemistry and drug development. The introduction of a fluorine atom can significantly modulate

the physicochemical and pharmacological properties of a molecule, such as metabolic stability,

lipophilicity, and binding affinity. This document provides detailed protocols for the synthesis of

(R)-3-Fluoropyrrolidine hydrochloride, starting from (S)-N-Boc-3-hydroxypyrrolidine.

Applications in Drug Discovery
(R)-3-Fluoropyrrolidine hydrochloride serves as a key intermediate in the synthesis of a

variety of biologically active compounds. Its applications include the preparation of:

Enzyme Inhibitors: It is a substrate for the synthesis of imidazo[1,2-a]pyrazine derivatives,

which have been investigated as potential Aurora kinase inhibitors.[1][2] Additionally, it is

utilized in the creation of pyrazolopyrimidine derivatives that show promise as PDE10A

inhibitors.[1]

Dipeptidyl Peptidase IV (DPP-IV) Inhibitors: Fluorinated pyrrolidine derivatives of

cyclohexylglycine amides, synthesized from this compound, are potential inhibitors of DPP-

IV, an important target in the treatment of type 2 diabetes.[2]
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Ionic Liquids and Materials Science: Beyond its pharmaceutical applications, this compound

is used in the synthesis of ionic liquids with high oxidation stability, suitable for high-voltage

Li-ion batteries.[3] It is also a component in the creation of enantiomorphic perovskite

ferroelectrics that display circularly polarized luminescence.[3]

The chirality of (R)-3-fluoropyrrolidine is crucial, as biological systems often exhibit

stereospecific interactions. The (S)-enantiomer, (S)-(+)-3-Fluoropyrrolidine hydrochloride, is

also used in the synthesis of potential inhibitors for various enzymes and as agents against

tropical diseases.[4]

Chemical and Physical Properties
A summary of the key physical and chemical properties of (R)-3-Fluoropyrrolidine
hydrochloride is provided in the table below.

Property Value Reference

CAS Number 136725-55-8 [5]

Molecular Formula C4H9ClFN [3]

Molecular Weight 125.57 g/mol [3]

Appearance
White to brown or pale pink

crystals or powder
[5]

Melting Point 178-187 °C [5]

Optical Rotation
[α]20/D -8.0° (c = 4 in

methanol)

Purity ≥97%

Synthesis Pathway Overview
The synthesis of (R)-3-Fluoropyrrolidine hydrochloride is typically achieved through a two-

step process starting from the commercially available (S)-N-Boc-3-hydroxypyrrolidine. This

pathway involves the fluorination of the hydroxyl group with inversion of stereochemistry,

followed by the removal of the Boc protecting group.
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(S)-N-Boc-3-hydroxypyrrolidine (R)-N-Boc-3-fluoropyrrolidine

Fluorination
(e.g., DAST) (R)-3-Fluoropyrrolidine hydrochloride

Boc Deprotection
(e.g., HCl in Dioxane)

Click to download full resolution via product page

Caption: Overall synthesis scheme for (R)-3-Fluoropyrrolidine hydrochloride.

Experimental Protocols
Step 1: Synthesis of (R)-N-Boc-3-fluoropyrrolidine
This protocol describes the fluorination of (S)-N-Boc-3-hydroxypyrrolidine using

diethylaminosulfur trifluoride (DAST) to yield (R)-N-Boc-3-fluoropyrrolidine.
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Reaction Setup

Fluorination Reaction

Work-up

Purification

Dissolve (S)-N-Boc-3-hydroxypyrrolidine
in anhydrous DCM

Cool the solution to -78 °C
(dry ice/acetone bath)

Slowly add DAST dropwise
maintaining T < -65 °C

Stir at -78 °C for 1 hour

Allow to warm to room temperature
and stir for 16 hours

Quench with saturated aq. NaHCO3

Separate organic layer

Extract aqueous layer with DCM

Combine organic layers, wash with brine,
dry over Na2SO4

Concentrate under reduced pressure

Purify by column chromatography
(e.g., Hexanes/EtOAc)

Click to download full resolution via product page

Caption: Workflow for the fluorination of (S)-N-Boc-3-hydroxypyrrolidine.
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Materials:

(S)-N-Boc-3-hydroxypyrrolidine

Diethylaminosulfur trifluoride (DAST)

Anhydrous Dichloromethane (DCM)

Saturated aqueous sodium bicarbonate (NaHCO3) solution

Brine (saturated aqueous NaCl solution)

Anhydrous sodium sulfate (Na2SO4)

Silica gel for column chromatography

Hexanes and Ethyl Acetate (EtOAc) for chromatography

Procedure:

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a

nitrogen inlet, and a dropping funnel, dissolve (S)-N-Boc-3-hydroxypyrrolidine (1.0 eq) in

anhydrous DCM.

Cool the solution to -78 °C using a dry ice/acetone bath.

Slowly add DAST (1.1 - 1.5 eq) dropwise to the stirred solution, ensuring the internal

temperature does not rise above -65 °C.

After the addition is complete, stir the reaction mixture at -78 °C for 1 hour.

Remove the cooling bath and allow the reaction to gradually warm to room temperature.

Continue stirring for 16 hours.

Carefully quench the reaction by slowly adding saturated aqueous NaHCO3 solution at 0 °C.

Separate the organic layer and extract the aqueous layer with DCM (3 x).

Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.
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Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude

product.

Purify the crude (R)-N-Boc-3-fluoropyrrolidine by flash column chromatography on silica gel

using a gradient of ethyl acetate in hexanes.

Expected Yield and Purity:

Product Typical Yield Purity

(R)-N-Boc-3-fluoropyrrolidine 70-85% >95%

Step 2: Synthesis of (R)-3-Fluoropyrrolidine
hydrochloride
This protocol details the deprotection of the Boc group from (R)-N-Boc-3-fluoropyrrolidine using

hydrochloric acid in dioxane to yield the final product.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b143454?utm_src=pdf-body
https://www.benchchem.com/product/b143454?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b143454?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Deprotection Reaction

Product Isolation

Dissolve (R)-N-Boc-3-fluoropyrrolidine
in anhydrous Dioxane or MeOH

Add 4M HCl in Dioxane

Stir at room temperature for 2-4 hours

Concentrate the reaction mixture
under reduced pressure

Triturate the residue with diethyl ether

Collect the solid by filtration

Wash the solid with diethyl ether and dry under vacuum

Click to download full resolution via product page

Caption: Workflow for the Boc deprotection of (R)-N-Boc-3-fluoropyrrolidine.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b143454?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b143454?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Materials:

(R)-N-Boc-3-fluoropyrrolidine

4M Hydrochloric acid in 1,4-dioxane

Anhydrous 1,4-dioxane or Methanol (MeOH)

Diethyl ether

Procedure:

Dissolve (R)-N-Boc-3-fluoropyrrolidine (1.0 eq) in anhydrous 1,4-dioxane or methanol.

To the stirred solution, add 4M HCl in 1,4-dioxane (3-5 eq).

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress

by TLC or LC-MS.

Upon completion, concentrate the reaction mixture under reduced pressure to remove the

solvent and excess HCl.

To the resulting residue, add diethyl ether and triturate to induce precipitation of the

hydrochloride salt.

Collect the solid product by vacuum filtration.

Wash the solid with cold diethyl ether and dry under vacuum to afford (R)-3-
Fluoropyrrolidine hydrochloride as a white to off-white solid.

Expected Yield and Purity:

Product Typical Yield Purity

(R)-3-Fluoropyrrolidine

hydrochloride
>95% >97% (by NMR)

Characterization Data
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The final product should be characterized by standard analytical techniques to confirm its

identity and purity.

Analysis Expected Results

¹H NMR
Spectrum consistent with the structure of (R)-3-

Fluoropyrrolidine hydrochloride.[6][7]

Mass Spectrometry
Calculated for C4H9FN: 90.07; Found: [M+H]⁺ =

91.1

Melting Point 179-186 °C

Enantiomeric Purity (by chiral HPLC) >99% ee

Safety Precautions
DAST is toxic and corrosive and reacts violently with water. Handle with extreme care in a

well-ventilated fume hood, wearing appropriate personal protective equipment (PPE),

including gloves, lab coat, and safety glasses.

Hydrochloric acid is corrosive. Handle in a fume hood and wear appropriate PPE.

Anhydrous solvents are flammable and moisture-sensitive. Handle under an inert

atmosphere (nitrogen or argon).

Always perform a thorough risk assessment before carrying out any chemical synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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